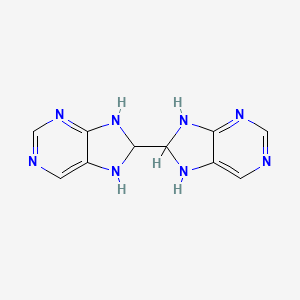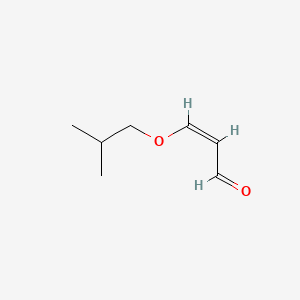
beta-Isobutoxyacrolein
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Isobutoxyacrolein is an organic compound characterized by the presence of an isobutoxy group attached to an acrolein backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-Isobutoxyacrolein typically involves the reaction of acrolein with isobutyl alcohol under acidic conditions. The reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of acrolein, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
Beta-Isobutoxyacrolein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted acrolein derivatives.
科学研究应用
Beta-Isobutoxyacrolein has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of beta-Isobutoxyacrolein involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context of its use, such as in metabolic studies or drug development.
相似化合物的比较
Similar Compounds
Acrolein: A simpler aldehyde with similar reactivity but lacking the isobutoxy group.
Methoxyacrolein: Contains a methoxy group instead of an isobutoxy group, leading to different chemical properties.
Ethoxyacrolein: Similar structure with an ethoxy group, used in different synthetic applications.
Uniqueness
Beta-Isobutoxyacrolein is unique due to the presence of the isobutoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications, offering versatility in the types of reactions it can undergo and the products it can form.
属性
CAS 编号 |
91379-44-1 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC 名称 |
(Z)-3-(2-methylpropoxy)prop-2-enal |
InChI |
InChI=1S/C7H12O2/c1-7(2)6-9-5-3-4-8/h3-5,7H,6H2,1-2H3/b5-3- |
InChI 键 |
VUQLHNVNMZMSHD-HYXAFXHYSA-N |
手性 SMILES |
CC(C)CO/C=C\C=O |
规范 SMILES |
CC(C)COC=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B14373653.png)



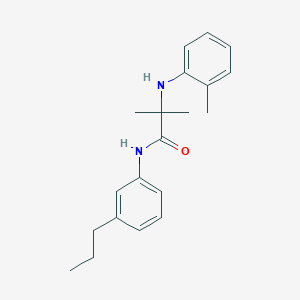
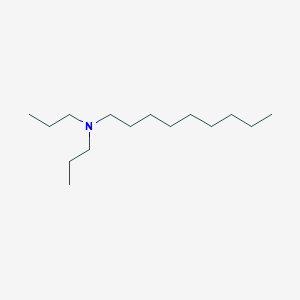
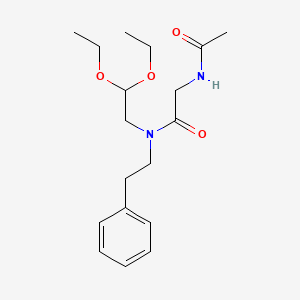
![5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole](/img/structure/B14373716.png)



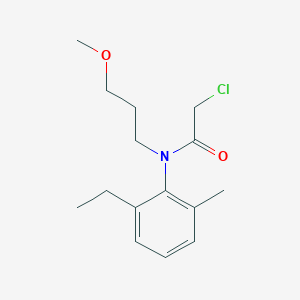
![4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene](/img/structure/B14373738.png)
